1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one
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Overview
Description
1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxypropanoyl group and a tosyl group attached to an imidazol-2-one core, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one typically involves the following steps:
Formation of 2-phenoxypropanoyl chloride: This is achieved by reacting 2-phenoxypropanoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Acylation of imidazole: The 2-phenoxypropanoyl chloride is then reacted with imidazole in the presence of a base such as triethylamine to form 1-(2-phenoxypropanoyl)-1H-imidazol-2(3H)-one.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under basic conditions.
Oxidation and Reduction: The phenoxypropanoyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized phenoxypropanoyl derivatives.
Reduction: Reduced phenoxypropanoyl derivatives.
Hydrolysis: Carboxylic acids and imidazole derivatives.
Scientific Research Applications
1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The phenoxypropanoyl group can interact with enzymes and receptors, modulating their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
2-phenoxypropanoic acid: A precursor in the synthesis of 1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one.
Phenoxyethanol: Shares the phenoxy group but differs in its applications and properties.
Tosyl imidazole derivatives: Compounds with similar tosyl and imidazole structures but different functional groups.
Uniqueness
This compound is unique due to its combination of the phenoxypropanoyl and tosyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(2-phenoxypropanoyl)imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-14-8-10-17(11-9-14)27(24,25)21-13-12-20(19(21)23)18(22)15(2)26-16-6-4-3-5-7-16/h3-13,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGYJSFBEBXOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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